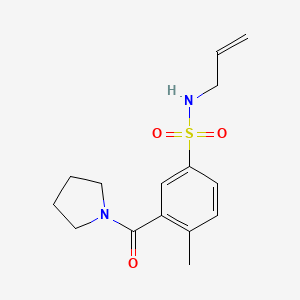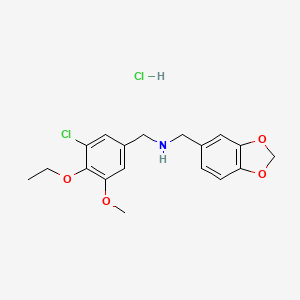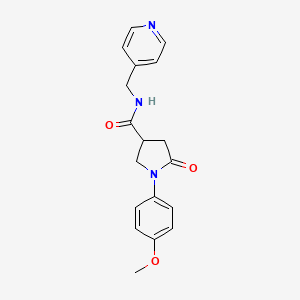
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide, also known as AMPPB, is a chemical compound that has been used in scientific research applications. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.
Mécanisme D'action
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide acts as a selective blocker of the Nav1.7 sodium channel. It binds to the channel and prevents the influx of sodium ions, which are necessary for the transmission of pain signals. This compound has been found to be more selective for Nav1.7 than other sodium channels, making it a useful tool for studying the role of Nav1.7 in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain perception in animal models, suggesting that it may have potential as an analgesic drug. This compound has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a selective blocker of Nav1.7, making it a useful tool for studying the role of this channel in pain perception. This compound has also been found to be relatively stable and easy to handle. However, there are also limitations to using this compound in lab experiments. It can be expensive to synthesize and may not be readily available. Additionally, its effects may be limited to certain types of pain and may not be effective for all types of pain.
Orientations Futures
There are several future directions for research on N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide. One area of research could focus on developing new analgesic drugs based on the structure of this compound. Another area of research could focus on studying the effects of this compound on other sodium channels and their role in pain perception. Additionally, future research could explore the potential anti-inflammatory and anti-cancer effects of this compound. Finally, more research is needed to determine the safety and efficacy of this compound as a potential therapeutic drug.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been used in scientific research applications. It acts as a selective blocker of the Nav1.7 sodium channel and has been found to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a useful tool for studying pain perception and developing new analgesic drugs.
Méthodes De Synthèse
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine to form 4-methylbenzenesulfonyl pyrrolidine. The second step involves the reaction of the obtained product with allylamine to form this compound. The final product can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been used in various scientific research applications, including neuroscience and pharmacology. It has been found to be a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This compound has been used to study the role of Nav1.7 in pain perception and to develop new analgesic drugs.
Propriétés
IUPAC Name |
4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-8-16-21(19,20)13-7-6-12(2)14(11-13)15(18)17-9-4-5-10-17/h3,6-7,11,16H,1,4-5,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPIZDRQIOCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)
![3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid](/img/structure/B5360598.png)

![methyl 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5360605.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5360612.png)
![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)
![5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5360635.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5360646.png)
![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B5360651.png)
![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)
